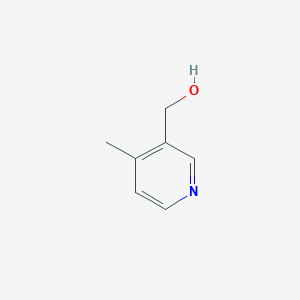

(4-Methylpyridin-3-yl)methanol

Description

The exact mass of the compound (4-Methylpyridin-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30040. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (4-Methylpyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylpyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-2-3-8-4-7(6)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWSTKQAGIQVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283134 | |

| Record name | (4-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-27-1 | |

| Record name | 4664-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and analytical protocols for (4-Methylpyridin-3-yl)methanol (CAS No: 4664-27-1). It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

General and Chemical Properties

(4-Methylpyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine ring substituted with a methyl and a hydroxymethyl group. Its structural characteristics make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.

| Property | Value | Citation(s) |

| CAS Number | 4664-27-1 | [1][2][3] |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [2] |

| IUPAC Name | (4-methylpyridin-3-yl)methanol | [1] |

| Synonyms | 4-Picoline-3-methanol, 3-Hydroxymethyl-4-methylpyridine | [2][4] |

| Physical Form | Solid or liquid | [1] |

| Purity | ≥97% - 98% | [1][2] |

| Storage Conditions | Store at room temperature, sealed in a dry environment. | [1][2] |

Computational Data

Computational models provide valuable insights into the physicochemical properties and potential behavior of a molecule in various environments.

| Descriptor | Value | Citation(s) |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.88232 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and purity confirmation of (4-Methylpyridin-3-yl)methanol. While publicly available experimental spectra are limited, the expected characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm. The methyl group (-CH₃) protons would be a singlet in the upfield region, around δ 2.0-2.5 ppm. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The aromatic carbons would resonate in the δ 120-160 ppm range. The methylene carbon (-CH₂OH) would be expected around δ 60-65 ppm, and the methyl carbon (-CH₃) would appear in the upfield region, typically δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

A strong, broad band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.[5]

-

C-H stretching vibrations from the aromatic ring and aliphatic groups around 3100-2850 cm⁻¹.[5]

-

C=C and C=N stretching vibrations from the pyridine ring in the 1600-1450 cm⁻¹ region.

-

A strong C-O stretching vibration band between 1350-1000 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The monoisotopic mass of the compound is 123.06841 Da.[6] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Predicted collision cross-section (CCS) values for common adducts are available and can aid in identification.[6]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 124.07569 |

| [M+Na]⁺ | 146.05763 |

| [M-H]⁻ | 122.06113 |

| [M+NH₄]⁺ | 141.10223 |

| [M+K]⁺ | 162.03157 |

| Table data sourced from PubChemLite.[6] |

Safety and Hazards

Appropriate safety precautions must be taken when handling (4-Methylpyridin-3-yl)methanol.

| Hazard Information | Details | Citation(s) |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Applications in Research and Drug Development

Pyridine-based scaffolds are prevalent in medicinal chemistry. The pyridinyl methanol moiety, in particular, serves as a key structural component in various drug candidates. Derivatives of (4-Methylpyridin-3-yl)methanol are important intermediates in the synthesis of pharmaceutically active compounds. For instance, related structures are used in the preparation of COX-2 inhibitors, which are valuable for their analgesic and anti-inflammatory properties.[7]

Furthermore, research into Transient Receptor Potential Vanilloid 3 (TRPV3) channels, which are implicated in pain sensation and skin disorders, has identified pyridinyl methanol derivatives as potent and selective antagonists.[8] This highlights the potential of this chemical class in developing novel therapeutics for neuropathic and central pain.[8]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and analysis of (4-Methylpyridin-3-yl)methanol.

Synthesis: General Workflow

A common route to synthesize pyridinyl methanols is the reduction of the corresponding carboxylic acid or ester. The following protocol outlines a general procedure for the reduction of a 4-methylnicotinate ester.

Caption: General synthesis workflow for (4-Methylpyridin-3-yl)methanol.

Methodology:

-

Reaction Setup: The starting material, such as methyl 4-methylnicotinate, is dissolved in an anhydrous solvent like tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath to 0°C.

-

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise to the stirred solution. Caution is required as the reaction can be highly exothermic.

-

Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

-

Work-up: Once the reaction is complete, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

Isolation: The resulting slurry is filtered, and the solid residue is washed with an organic solvent. The filtrate is collected, and the aqueous layer is separated and extracted multiple times with an organic solvent (e.g., ethyl acetate).[9]

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[9]

-

Purification: The crude material is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure (4-Methylpyridin-3-yl)methanol.[9]

Quality Control: General Analytical Workflow

Confirming the identity, structure, and purity of the final compound is a critical step. A typical analytical workflow involves a combination of spectroscopic and chromatographic techniques.

Caption: General analytical workflow for product confirmation.

Methodology:

-

Structural Elucidation:

-

NMR Spectroscopy: A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed by ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.[10]

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is performed to determine the exact mass of the compound, thereby confirming its elemental composition.[11]

-

Infrared Spectroscopy: An IR spectrum is obtained to verify the presence of key functional groups, such as the hydroxyl (-OH) group.[12]

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of the compound. The sample is dissolved in a suitable solvent, and the percentage purity is calculated from the area of the product peak relative to the total peak area.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify any volatile impurities that may be present.[11]

-

References

- 1. (4-Methylpyridin-3-yl)methanol | 4664-27-1 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 4664-27-1 | (4-Methylpyridin-3-yl)methanol | Tetrahedron [thsci.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. PubChemLite - (4-methylpyridin-3-yl)methanol (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 7. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 8. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-Methylpyridin-3-yl)methanol (CAS 4664-27-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-3-yl)methanol, with CAS Registry Number 4664-27-1, is a substituted pyridine derivative that serves as a valuable and versatile building block in synthetic organic chemistry. Its structure, featuring a pyridine ring functionalized with both a methyl and a hydroxymethyl group, makes it a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The pyridine scaffold is a common motif in a wide array of biologically active compounds and approved pharmaceutical agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral data of (4-Methylpyridin-3-yl)methanol to support its application in research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of (4-Methylpyridin-3-yl)methanol are summarized in the tables below, providing a ready reference for experimental design and characterization.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4664-27-1 | [1][2] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.16 g/mol | [2] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 44-46 °C | [2] |

| Boiling Point | 125-127 °C (at 1.5-2.0 Torr) | [2] |

| IUPAC Name | (4-methylpyridin-3-yl)methanol | [1] |

| Synonyms | 4-Picoline-3-methanol, 3-Hydroxymethyl-4-methylpyridine | [2] |

| InChI Key | YZWSTKQAGIQVJK-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(CO)C=NC=C1 | [3] |

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and quality control of (4-Methylpyridin-3-yl)methanol.

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | See Section 4.2 for detailed assignments | [4] |

| ¹³C NMR | See Section 4.2 for detailed assignments | [4] |

| Mass Spectrometry | (ESI m/z): 124 [M+H]⁺ | [2] |

Synthesis and Purification

The synthesis of (4-Methylpyridin-3-yl)methanol is most commonly achieved through the reduction of a suitable carboxylic acid precursor, 4-methylnicotinic acid.

Experimental Protocol: Synthesis from 4-Methylnicotinic Acid

This protocol details the reduction of 4-methylnicotinic acid using a borane-tetrahydrofuran complex.[2]

Materials:

-

4-Methylnicotinic acid (686 mg)

-

1.0 M Borane-tetrahydrofuran complex in tetrahydrofuran (15 mL)

-

Tetrahydrofuran (THF), anhydrous (15 mL)

-

2.0 M Hydrochloric acid (5 mL)

-

Ethyl acetate

-

Aqueous sodium carbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/methanol mixture

Procedure:

-

In a round-bottom flask, dissolve 4-methylnicotinic acid (686 mg) in anhydrous tetrahydrofuran (15 mL).

-

To this solution, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (15 mL).

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, cool the reaction mixture and carefully add 2.0 M hydrochloric acid (5 mL) dropwise.

-

Resume refluxing for an additional 30 minutes.

-

Cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Wash the organic phase sequentially with aqueous sodium carbonate solution and saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography.

Experimental Protocol: Purification

Procedure:

-

Prepare a silica gel column using a slurry packing method with the initial eluent.

-

Dissolve the crude residue from the synthesis step in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate and methanol, starting with 100% ethyl acetate and gradually increasing the methanol concentration to a ratio of 9:1 (ethyl acetate:methanol).[2]

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield (4-Methylpyridin-3-yl)methanol as a white solid (yield: 270 mg).[2]

Caption: Synthetic and purification workflow for (4-Methylpyridin-3-yl)methanol.

Detailed Spectroscopic Analysis

Mass Spectrometry

The mass spectrum of (4-Methylpyridin-3-yl)methanol shows a prominent ion at m/z 124, corresponding to the protonated molecule [M+H]⁺, which is consistent with its molecular weight of 123.16 g/mol .[2]

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide the structural fingerprint of the molecule. The following assignments are based on experimental data.[4]

¹H NMR (500 MHz, CDCl₃) δ (ppm):

-

8.31 (s, 1H)

-

8.23 (d, J = 5.0 Hz, 1H)

-

7.61 (d, J = 5.0 Hz, 1H)

-

4.73 (s, 2H)

-

2.27 (s, 3H)

¹³C NMR (125 MHz, CDCl₃) δ (ppm):

-

156.6

-

145.8

-

141.5

-

139.9

-

121.5

-

69.1

-

29.7

Applications in Drug Discovery and Development

While (4-Methylpyridin-3-yl)methanol itself is not known to possess significant biological activity, its true value lies in its role as a key structural motif and intermediate in the synthesis of high-value pharmaceutical compounds. The substituted pyridine core is a privileged scaffold in medicinal chemistry, frequently found in molecules designed to interact with various biological targets.

Notably, pyridine derivatives are integral components of numerous kinase inhibitors.[5] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to the hinge region of many kinases. The substitution pattern on the pyridine ring allows for fine-tuning of the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Caption: Role as a building block in multi-step drug synthesis.

Safety and Handling

(4-Methylpyridin-3-yl)methanol is associated with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-Methylpyridin-3-yl)methanol is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. The synthetic and purification protocols provided in this guide offer a reliable basis for its preparation in a laboratory setting. Its primary significance for researchers and drug development professionals lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules, particularly in the development of novel kinase inhibitors. A thorough understanding of its properties and synthesis is crucial for its effective application in advancing pharmaceutical research.

References

An In-depth Technical Guide to (4-Methylpyridin-3-yl)methanol: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylpyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry, primarily utilized as a precursor in the synthesis of various pharmaceutical agents. Its structural features, particularly the substituted pyridine ring, make it a valuable scaffold for developing ligands targeting a range of biological receptors. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and applications of (4-Methylpyridin-3-yl)methanol, with a focus on its role in the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors (nAChRs). Detailed experimental protocols and spectroscopic data are presented to facilitate its use in research and development.

Chemical Structure and Properties

(4-Methylpyridin-3-yl)methanol, also known as 4-picoline-3-methanol, possesses a pyridine ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 3-position. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Methylpyridin-3-yl)methanol is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |

| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |

| IUPAC Name | (4-methylpyridin-3-yl)methanol | --INVALID-LINK-- |

| CAS Number | 4664-27-1 | --INVALID-LINK-- |

| Appearance | White to yellow solid | --INVALID-LINK-- |

| Melting Point | 44-46 °C | --INVALID-LINK-- |

| Boiling Point | 125-127 °C (1.5-2.0 Torr) | --INVALID-LINK-- |

| SMILES | CC1=C(C=NC=C1)CO | --INVALID-LINK-- |

| InChI Key | YZWSTKQAGIQVJK-UHFFFAOYSA-N | --INVALID-LINK-- |

| Storage | Sealed in dry, room temperature | --INVALID-LINK-- |

Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons would be characteristic of a substituted pyridine, and the signals for the methyl and methylene carbons would appear in the aliphatic region.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 2850-3100 cm⁻¹. Characteristic C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band would appear around 1000-1200 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

Predicted mass spectrometry data indicates a molecular ion peak [M]+ at m/z 123.0679 and a protonated molecule [M+H]+ at m/z 124.0757.[1]

Synthesis of (4-Methylpyridin-3-yl)methanol

A common and efficient method for the synthesis of (4-Methylpyridin-3-yl)methanol is the reduction of 4-methylnicotinic acid.

Experimental Protocol: Reduction of 4-Methylnicotinic Acid

This protocol outlines the laboratory-scale synthesis of (4-Methylpyridin-3-yl)methanol from 4-methylnicotinic acid using a borane-tetrahydrofuran complex.

Materials:

-

4-Methylnicotinic acid

-

Borane-tetrahydrofuran complex (1.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (2.0 M)

-

Ethyl acetate

-

Sodium carbonate solution, aqueous

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-methylnicotinic acid (e.g., 686 mg) in anhydrous tetrahydrofuran (15 mL).

-

To this solution, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (15 mL) at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After cooling to room temperature, slowly add 2.0 M hydrochloric acid (5 mL) to the reaction mixture.

-

Resume refluxing for an additional 30 minutes.

-

Cool the mixture to room temperature and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with aqueous sodium carbonate solution and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in methanol (e.g., starting with 100% ethyl acetate and gradually increasing the methanol concentration to 10%).

-

The final product, (4-methylpyridin-3-yl)methanol, is typically obtained as a white solid. Mass spectrometric analysis should confirm the formation of the product (ESI m/z: 124 [M+H]⁺).

Caption: Synthetic workflow for (4-Methylpyridin-3-yl)methanol.

Applications in Drug Development

(4-Methylpyridin-3-yl)methanol is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its primary application lies in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and psychiatric disorders.[2]

Precursor for Nicotinic Acetylcholine Receptor (nAChR) Ligands

The structural motif of (4-methylpyridin-3-yl)methanol is found in numerous potent and selective nAChR agonists and antagonists.[2] These receptors are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.[3] Dysregulation of nAChR signaling is associated with conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[4]

The synthesis of nAChR ligands often involves modification of the hydroxymethyl group of (4-methylpyridin-3-yl)methanol to introduce various pharmacophoric features necessary for receptor binding and functional activity.

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs by agonists leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺.[3] This depolarization of the cell membrane triggers a cascade of downstream signaling events. In the central nervous system, nAChR-mediated signaling is crucial for neuroprotection.[5][6]

Key signaling pathways activated by nAChRs include:

-

Phosphoinositide 3-kinase (PI3K)-Akt pathway: This pathway is a major contributor to the neuroprotective effects of nAChR activation.[5][6]

-

Mitogen-activated protein kinase (MAPK) pathway: Also involved in neuronal survival and plasticity.[6]

-

JAK2/STAT3 pathway: Plays a role in cell proliferation and differentiation.[7]

-

Ras/Raf/MEK/ERK pathway: A critical pathway in cell growth and survival.[7]

Caption: Key signaling pathways downstream of nAChR activation.

Conclusion

(4-Methylpyridin-3-yl)methanol is a versatile and valuable building block for the synthesis of novel pharmaceutical compounds. Its utility as a precursor for nAChR ligands highlights its importance in the development of therapies for a variety of central nervous system disorders. The synthetic protocol and structural information provided in this guide are intended to support further research and development efforts in this promising area of medicinal chemistry. The elucidation of the signaling pathways modulated by ligands derived from this scaffold will continue to open new avenues for therapeutic intervention.

References

- 1. PubChemLite - (4-methylpyridin-3-yl)methanol (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 2. Recent developments in the synthesis of nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-Methylpyridin-3-yl)methanol

This technical guide provides a comprehensive overview of (4-Methylpyridin-3-yl)methanol, including its synonyms, chemical properties, a detailed experimental protocol for its synthesis and analysis, and a discussion of the current state of knowledge regarding its biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

(4-Methylpyridin-3-yl)methanol is a substituted pyridine derivative. A comprehensive list of its synonyms and identifiers is provided in the table below to facilitate its identification across various databases and publications.

| Identifier Type | Identifier | Citation |

| IUPAC Name | (4-methylpyridin-3-yl)methanol | |

| CAS Number | 4664-27-1 | [1] |

| Synonym | 4-Methyl-3-pyridinemethanol | [2] |

| Synonym | 3-Hydroxymethyl-4-methylpyridine | [2] |

| Synonym | 4-Picoline-3-methanol | [2][3] |

| Synonym | (4-methyl-3-pyridyl)methanol | [2] |

| Registry Number | NSC 30040 | [2] |

Physicochemical and Spectral Data

The known physical and predicted spectral properties of (4-Methylpyridin-3-yl)methanol are summarized below. These data are crucial for its characterization and handling in a laboratory setting.

| Property | Value | Citation |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | [3] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 44-46 °C | [2] |

| Boiling Point | 125-127 °C (at 1.5-2.0 Torr) | [2] |

| Density (Predicted) | 1.092 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.71 ± 0.10 | [2] |

| XlogP (Predicted) | 0.3 | [4] |

Predicted Mass Spectrometry Data:

| Adduct | m/z | Predicted CCS (Ų) | Citation |

| [M+H]⁺ | 124.07569 | 122.5 | [4] |

| [M+Na]⁺ | 146.05763 | 131.3 | [4] |

| [M-H]⁻ | 122.06113 | 123.9 | [4] |

Experimental Protocols

A plausible and efficient method for the synthesis of (4-Methylpyridin-3-yl)methanol is the reduction of its corresponding carboxylic acid, 4-methylnicotinic acid. The following sections detail the necessary experimental procedures.

Synthesis of (4-Methylpyridin-3-yl)methanol via Reduction of 4-Methylnicotinic Acid

This protocol is based on a general procedure for the reduction of carboxylic acids using a borane-tetrahydrofuran complex.[2]

Materials:

-

4-Methylnicotinic acid

-

Borane-tetrahydrofuran complex (1.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (2.0 M)

-

Ethyl acetate

-

Aqueous sodium carbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylnicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

With stirring, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (1.5-2.0 equivalents) to the solution at room temperature via a dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the dropwise addition of a 2.0 M hydrochloric acid solution. Continue stirring and refluxing for an additional 30 minutes.

-

After cooling to room temperature, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with an aqueous sodium carbonate solution and then with saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or ethyl acetate/methanol) to afford pure (4-Methylpyridin-3-yl)methanol.

Analytical Characterization

To confirm the identity and purity of the synthesized (4-Methylpyridin-3-yl)methanol, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: Analyze the functional groups present in the molecule, particularly the hydroxyl group.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature did not reveal any specific studies on the biological activity or the involvement of (4-Methylpyridin-3-yl)methanol in any signaling pathways.

However, it is noteworthy that various substituted pyridine and pyridinylmethanol derivatives have been investigated for a range of biological activities. For instance, some studies have explored the potential of pyridine-containing compounds as antifungal agents, inhibitors of enzymes such as HMG-CoA reductase, and as potential anticancer agents targeting kinases like EGFR.[5][6][7][8][9] These studies suggest that the pyridine scaffold can be a valuable pharmacophore in drug discovery.

The lack of specific biological data for (4-Methylpyridin-3-yl)methanol presents an opportunity for future research. In vitro screening against various cell lines and enzyme assays could be a starting point to explore its potential pharmacological properties.[10][11][12]

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of (4-Methylpyridin-3-yl)methanol.

Caption: Synthetic and analytical workflow for (4-Methylpyridin-3-yl)methanol.

This guide provides a foundational understanding of (4-Methylpyridin-3-yl)methanol for scientific and research purposes. The provided protocols and data can serve as a starting point for its synthesis, characterization, and further investigation into its potential biological applications.

References

- 1. 4664-27-1 | (4-Methylpyridin-3-yl)methanol | Tetrahedron [thsci.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - (4-methylpyridin-3-yl)methanol (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

An In-depth Technical Guide to 4-Picoline-3-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-Picoline-3-methanol (also known as (4-methylpyridin-3-yl)methanol), a pyridine derivative of interest in various chemical and pharmaceutical research fields. This document summarizes its physicochemical characteristics, spectroscopic profile, synthesis, and safety information, presenting quantitative data in structured tables and detailing experimental methodologies where available.

Physicochemical Properties

4-Picoline-3-methanol is a solid or liquid at room temperature, appearing as a white to yellow substance.[1] It is characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 4664-27-1 | [1][2][3] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [2] |

| Melting Point | 44-46 °C | [4] |

| Boiling Point | 125-127 °C (at 1.5-2.0 Torr) | [4] |

| Density (Predicted) | 1.092 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.71 ± 0.10 | [4] |

| LogP (Predicted) | 0.88232 | [2] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for 4-Picoline-3-methanol is not widely available in the public domain. The following sections provide predicted data and general characteristics expected for this molecule based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 4-Picoline-3-methanol is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the substituent effects of the methyl and hydroxymethyl groups.

-

Aromatic Protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 2, 5, and 6 will exhibit splitting patterns (doublets or singlets) depending on their coupling with adjacent protons.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the methylene protons, likely in the range of δ 4.5-5.0 ppm.

-

Methyl Protons (-CH₃): A singlet for the methyl group protons is anticipated, typically in the upfield region around δ 2.0-2.5 ppm.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It may appear as a broad singlet.

2.1.2. 13C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The chemical shifts will be influenced by the nitrogen atom and the substituents.

-

Methylene Carbon (-CH₂OH): A signal for the methylene carbon is expected in the range of δ 60-70 ppm.

-

Methyl Carbon (-CH₃): A signal for the methyl carbon should appear in the upfield region, typically around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Picoline-3-methanol would be characterized by the following absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ for the methyl and methylene groups.

-

C=C and C=N Stretch (Pyridine Ring): A series of bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (123.15). Common fragmentation patterns for this molecule could involve the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group. Predicted fragmentation data suggests the following adducts and fragments:

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 124.07569 |

| [M+Na]⁺ | 146.05763 |

| [M-H]⁻ | 122.06113 |

| [M+H-H₂O]⁺ | 106.06567 |

Synthesis

A common synthetic route to 4-Picoline-3-methanol involves the reduction of 4-methylnicotinic acid.

Experimental Protocol: Reduction of 4-Methylnicotinic Acid

This procedure outlines a general method for the synthesis of 3-hydroxymethyl-4-methylpyridine from 4-methylpyridine-3-carboxylic acid.[4]

Materials:

-

4-Methylnicotinic acid

-

Borane-tetrahydrofuran complex (1.0 M in THF)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (2.0 M)

-

Ethyl acetate

-

Sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Methanol

Procedure:

-

A solution of 1.0 M borane-tetrahydrofuran complex in THF (15 mL) is slowly added to a solution of 4-methylnicotinic acid (686 mg) in THF (15 mL).

-

The reaction mixture is heated to reflux for 2 hours.

-

After the reaction is complete, 2.0 M hydrochloric acid solution (5 mL) is added dropwise to the reaction system, and refluxing is continued for an additional 30 minutes.

-

The reaction mixture is cooled to room temperature and then extracted with ethyl acetate.

-

The organic phase is washed sequentially with aqueous sodium carbonate solution and saturated aqueous sodium chloride solution.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol (from 1:0 to 9:1).

Workflow Diagram:

Reactivity and Biological Activity

Information regarding the specific chemical reactivity, biological activity, and toxicological profile of 4-Picoline-3-methanol is limited in publicly accessible literature. Pyridine derivatives are a broad class of compounds with diverse biological activities, and further research is needed to elucidate the specific properties of this particular molecule.

Safety Information

4-Picoline-3-methanol is classified with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a dry, well-sealed container at room temperature.[1]

Logical Relationship of Safety Precautions:

References

- 1. PubChemLite - (4-methylpyridin-3-yl)methanol (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 2. (4-Methylpyridin-3-yl)methanol | 4664-27-1 [sigmaaldrich.com]

- 3. 4664-27-1 | (4-Methylpyridin-3-yl)methanol | Tetrahedron [thsci.com]

- 4. (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4-Methylpyridin-3-yl)methanol safety data sheet

An In-depth Technical Guide on the Safety of (4-Methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (4-Methylpyridin-3-yl)methanol (CAS No: 4664-27-1). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, use, and disposal of this compound.

Physicochemical Information

A summary of the known physical and chemical properties of (4-Methylpyridin-3-yl)methanol is presented below. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Appearance | White to yellow solid |

| Melting Point | 44-46 °C |

| Boiling Point | 125-127 °C at 1.5-2.0 Torr |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) |

| pKa | 13.71 ± 0.10 (Predicted) |

| Storage Temperature | Room Temperature, sealed in a dry place |

Hazard Identification and Toxicological Profile

Hazard Statements: Based on information for similar compounds, (4-Methylpyridin-3-yl)methanol is expected to have the following hazard classifications:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Estimated Toxicological Data: The following table provides toxicological data for structurally related compounds to estimate the potential toxicity of (4-Methylpyridin-3-yl)methanol.

| Test | Species | Route | Value | Related Compound |

| LD₅₀ | Rat | Oral | 400 - 1600 mg/kg | β-Picoline[4] |

| LD₅₀ | Mouse | Oral | 400 - 800 mg/kg | β-Picoline |

| LD₅₀ | Rat | Dermal | >2000 mg/kg bw | Pyridine, alkyl derivatives |

| LC₅₀ | Rat | Inhalation | >650 ppm (4h) | Lutidines |

Experimental Protocols

The following sections detail the standardized experimental methodologies used to determine the key safety data for chemical substances. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Acute Toxicity Studies

3.1.1. Acute Oral Toxicity (OECD 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance[1].

-

Principle: The test substance is administered in graduated doses to several groups of experimental animals (typically rats), with one dose per group.

-

Procedure:

-

Healthy, young adult animals are acclimatized to laboratory conditions.

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered by gavage. The volume administered should not exceed 1 mL/100 g of body weight for rodents, with an exception for aqueous solutions where 2 mL/100 g may be used[1].

-

At least 5 animals of the same sex are used for each dose level[1].

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Body weights are recorded weekly.

-

All animals (including those that die during the test and survivors at the end) undergo a gross necropsy.

-

-

Data Analysis: The LD₅₀ (the dose estimated to be lethal to 50% of the animals) is calculated using a recognized statistical method.

3.1.2. Acute Dermal Toxicity (OECD 402)

This test assesses the potential adverse effects of short-term dermal exposure to a substance.

-

Principle: The test substance is applied to the skin of experimental animals (typically rats or rabbits) in a single dose[5].

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the animals.

-

The test substance is applied uniformly over an area of at least 10% of the body surface.

-

The test site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period[6].

-

At the end of the exposure, the residual substance is removed.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Body weights are recorded, and all animals undergo a gross necropsy.

-

-

Data Analysis: The dermal LD₅₀ is determined.

3.1.3. Acute Inhalation Toxicity (OECD 403)

This guideline evaluates the health hazards associated with a single, short-term exposure to a substance via inhalation[7].

-

Principle: Animals (commonly rats) are exposed to the test substance in a dynamically controlled atmosphere within an inhalation chamber for a defined period (typically 4 hours)[7].

-

Procedure:

-

The test substance is generated as a gas, vapor, or aerosol at a series of concentrations.

-

Groups of animals are exposed to one of the concentrations.

-

During and after exposure, animals are observed for mortality and signs of toxicity.

-

The observation period following exposure is at least 14 days.

-

Body weights are monitored, and a gross necropsy is performed on all animals.

-

-

Data Analysis: The LC₅₀ (the concentration in air expected to cause death in 50% of the animals) is calculated.

Irritation and Corrosion Studies

3.2.1. Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage[8].

-

Principle: The test substance is applied to a small area of the skin of a single animal (typically an albino rabbit)[8].

-

Procedure:

-

A single dose (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin.

-

The patch is covered with a gauze dressing for a 4-hour exposure period[3].

-

After exposure, the substance is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

-

If no corrosive effect is observed, the test may be confirmed on additional animals.

-

-

Data Analysis: Skin reactions are scored and recorded to determine the level of irritation or corrosion.

3.2.2. Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion[9][10].

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (albino rabbit), with the untreated eye serving as a control[9][10].

-

Procedure:

-

The test substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application[9].

-

Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation.

-

The observation period may be extended to assess the reversibility of the effects.

-

-

Data Analysis: The scores for ocular lesions are used to classify the irritation potential of the substance.

Flammability Testing

Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93)

This method is used to determine the flash point of volatile liquids[2][11].

-

Principle: A brass test cup is filled with the test substance and heated at a controlled rate. An ignition source is periodically introduced into the cup until a flash is observed[2][12].

-

Procedure:

-

The test cup is filled with the sample to the specified level and the lid is secured.

-

The sample is heated and stirred at a specified rate (e.g., 90-120 rpm with a temperature increase of 5-6°C/min for Procedure A)[11].

-

At regular temperature intervals, the ignition source is dipped into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

-

-

Data Analysis: The observed flash point is corrected to a standard barometric pressure.

Handling, Storage, and Emergency Procedures

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from heat, sparks, open flames, and other ignition sources.

Emergency Procedures:

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Chemical Spill Response:

A systematic approach is crucial when responding to a chemical spill to ensure the safety of laboratory personnel and the environment. The following workflow outlines the key steps for managing a spill of a flammable and potentially toxic liquid like (4-Methylpyridin-3-yl)methanol.

Caption: Workflow for a chemical spill response.

Disposal Considerations

Dispose of (4-Methylpyridin-3-yl)methanol and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or in the regular trash.

Disclaimer: This document is intended as a guide and should not be considered a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the most accurate and up-to-date safety information.

References

- 1. Picolines - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PICOLINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. nj.gov [nj.gov]

- 4. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of β-Picoline (CASRN 108-99-6) in F344/N Rats and B6C3F1/N Mice (Drinking Water Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [Group allergy to pyridine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]

- 11. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to (4-Methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-3-yl)methanol, a substituted pyridine derivative, is a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring with methyl and hydroxymethyl substituents, offers multiple points for chemical modification, making it a valuable scaffold for the development of novel compounds with potential therapeutic applications. The pyridine moiety is a common feature in many biologically active molecules and approved drugs, suggesting that derivatives of (4-Methylpyridin-3-yl)methanol could exhibit a range of pharmacological activities. This technical guide provides a comprehensive review of the available literature on (4-Methylpyridin-3-yl)methanol, focusing on its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

(4-Methylpyridin-3-yl)methanol is a white to yellow solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of (4-Methylpyridin-3-yl)methanol

| Property | Value | Reference(s) |

| IUPAC Name | (4-Methylpyridin-3-yl)methanol | |

| Synonyms | 4-Picoline-3-methanol, 3-Hydroxymethyl-4-methylpyridine | [1] |

| CAS Number | 4664-27-1 | [1] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1] |

| Melting Point | 44-46 °C | [3] |

| Boiling Point | 125-127 °C (1.5-2.0 Torr) | [3] |

| Appearance | White to yellow solid | [3] |

| pKa (predicted) | 13.71 ± 0.10 | [3] |

| XlogP (predicted) | 0.3 | [2] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis

The primary synthetic route to (4-Methylpyridin-3-yl)methanol reported in the literature is the reduction of 4-methylnicotinic acid.

Experimental Protocol: Reduction of 4-Methylnicotinic Acid

This protocol describes the synthesis of (4-Methylpyridin-3-yl)methanol via the reduction of 4-methylnicotinic acid using a borane-tetrahydrofuran complex.

Materials:

-

4-Methylnicotinic acid

-

1.0 M Borane-tetrahydrofuran complex solution in tetrahydrofuran (THF)

-

Tetrahydrofuran (THF), anhydrous

-

2.0 M Hydrochloric acid solution

-

Ethyl acetate

-

Aqueous sodium carbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/methanol mixture

Procedure:

-

To a solution of 4-methylnicotinic acid (686 mg) in anhydrous tetrahydrofuran (15 mL), slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (15 mL).

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, cool the mixture and carefully add 5 mL of a 2.0 M hydrochloric acid solution dropwise.

-

Continue to reflux the mixture for an additional 30 minutes.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

-

Wash the organic phase sequentially with an aqueous sodium carbonate solution and saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, using an ethyl acetate to ethyl acetate/methanol gradient as the eluent, to yield (4-Methylpyridin-3-yl)methanol.

Logical Workflow of the Synthesis:

Spectroscopic Data

Table 2: Expected Spectroscopic Data for (4-Methylpyridin-3-yl)methanol

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methyl group, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Aromatic carbons of the pyridine ring, a carbon signal for the methyl group, and a carbon signal for the methylene group of the hydroxymethyl moiety. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (123.15 g/mol ). |

Biological Activity and Potential Applications

Currently, there is a lack of specific, quantitative biological activity data in the peer-reviewed literature for (4-Methylpyridin-3-yl)methanol. However, the pyridine scaffold is a well-established pharmacophore present in numerous drugs with a wide range of therapeutic applications.

Derivatives of pyridine are known to exhibit a variety of biological activities, including but not limited to:

-

Antimicrobial and Antifungal Activity: Many pyridine-containing compounds have been shown to inhibit the growth of various bacteria and fungi.

-

Enzyme Inhibition: The pyridine ring can interact with the active sites of various enzymes, leading to their inhibition. For instance, some pyridine derivatives have been investigated as inhibitors of kinases and other enzymes implicated in disease.

-

Receptor Agonism/Antagonism: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological receptors.

Given the prevalence of the substituted pyridine motif in medicinal chemistry, (4-Methylpyridin-3-yl)methanol represents a valuable starting material for the synthesis of compound libraries for screening against various biological targets. Its functional groups—the hydroxyl and the pyridine nitrogen—provide handles for further chemical modifications to explore structure-activity relationships. For example, the hydroxyl group can be derivatized to form esters or ethers, while the pyridine nitrogen can be quaternized or involved in metal coordination.

Conclusion

(4-Methylpyridin-3-yl)methanol is a readily synthesizable pyridine derivative with potential as a building block in drug discovery and development. While specific biological data for this compound is currently limited in the public domain, its structural features suggest that its derivatives could be of significant interest for biological evaluation. This technical guide summarizes the available chemical and synthetic information to aid researchers in its preparation and further investigation. Future studies are warranted to explore the pharmacological profile of (4-Methylpyridin-3-yl)methanol and its derivatives to unlock their full therapeutic potential.

References

An In-depth Technical Guide on (4-Methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylpyridin-3-yl)methanol is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active compounds, highlighting its importance as a key intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of (4-Methylpyridin-3-yl)methanol, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties

(4-Methylpyridin-3-yl)methanol is a white to yellow solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4664-27-1 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Melting Point | 44-46 °C | [1] |

| Boiling Point | 125-127 °C (1.5-2.0 Torr) | [1] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.71 ± 0.10 (Predicted) | [1] |

| Appearance | White to yellow solid | [1] |

Synthesis of (4-Methylpyridin-3-yl)methanol

While the exact historical "discovery" of (4-Methylpyridin-3-yl)methanol is not prominently documented in readily available literature, its synthesis is achieved through standard organic chemistry reactions. A common and effective method involves the reduction of 4-methylnicotinic acid.

Experimental Protocol: Reduction of 4-Methylnicotinic Acid

This protocol details the synthesis of (4-Methylpyridin-3-yl)methanol from 4-methylnicotinic acid using a borane-tetrahydrofuran complex.[1]

Materials:

-

4-Methylnicotinic acid (686 mg)

-

1.0 M Borane-tetrahydrofuran complex in tetrahydrofuran (15 mL)

-

Tetrahydrofuran (THF), anhydrous (15 mL)

-

2.0 M Hydrochloric acid solution (5 mL)

-

Ethyl acetate

-

Aqueous sodium carbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-methylnicotinic acid (686 mg) in anhydrous tetrahydrofuran (15 mL), slowly add a 1.0 M solution of borane-tetrahydrofuran complex in tetrahydrofuran (15 mL).

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, cool the mixture and then carefully add 2.0 M hydrochloric acid solution (5 mL) dropwise.

-

Resume refluxing the mixture for an additional 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic phase sequentially with aqueous sodium carbonate solution and saturated aqueous sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (eluent: ethyl acetate:methanol, gradient from 1:0 to 9:1).

Quantitative Data:

| Reactant/Product | Amount/Concentration |

| 4-Methylnicotinic acid | 686 mg |

| Borane-tetrahydrofuran complex | 1.0 M in THF (15 mL) |

| Hydrochloric acid | 2.0 M (5 mL) |

Note: The yield for this specific protocol was not explicitly stated in the source document.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (4-Methylpyridin-3-yl)methanol from 4-methylnicotinic acid.

Role in Drug Discovery and Development

(4-Methylpyridin-3-yl)methanol serves as a crucial intermediate in the synthesis of a variety of compounds with potential therapeutic applications. The pyridine ring is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and participate in pi-stacking interactions with biological targets. The methyl and hydroxymethyl substituents on the pyridine ring of (4-Methylpyridin-3-yl)methanol offer sites for further chemical modification, allowing for the generation of diverse chemical libraries for drug screening.

While specific signaling pathways directly modulated by (4-Methylpyridin-3-yl)methanol are not extensively documented, its derivatives are being investigated for their activity in various therapeutic areas. The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Conclusion

(4-Methylpyridin-3-yl)methanol is a synthetically accessible and versatile chemical intermediate. The detailed synthesis protocol provided in this guide offers a clear pathway for its preparation in a laboratory setting. Its utility as a scaffold for the generation of diverse chemical entities underscores its importance for researchers and scientists in the field of drug development. Further exploration of the biological activities of its derivatives may lead to the discovery of novel therapeutic agents for a range of diseases.

References

Spectroscopic Data for (4-Methylpyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for (4-Methylpyridin-3-yl)methanol (CAS No: 4664-27-1), a pyridine derivative of interest in medicinal chemistry and materials science. This document collates nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for (4-Methylpyridin-3-yl)methanol.

Table 1: Physical and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | --INVALID-LINK--[1] |

| Molecular Weight | 123.15 g/mol | --INVALID-LINK--[1] |

| Melting Point | 44-46 °C | --INVALID-LINK--[2] |

| Boiling Point | 125-127 °C (1.5-2.0 Torr) | --INVALID-LINK--[2] |

| Appearance | White to yellow solid | --INVALID-LINK--[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | s | 1H | H-2 (Pyridine) |

| ~8.3 | d | 1H | H-6 (Pyridine) |

| ~7.1 | d | 1H | H-5 (Pyridine) |

| ~4.7 | s | 2H | -CH₂OH |

| ~2.3 | s | 3H | -CH₃ |

| Variable | br s | 1H | -OH |

Table 3: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-6 (Pyridine) |

| ~147 | C-2 (Pyridine) |

| ~140 | C-4 (Pyridine) |

| ~135 | C-3 (Pyridine) |

| ~123 | C-5 (Pyridine) |

| ~60 | -CH₂OH |

| ~17 | -CH₃ |

Infrared (IR) Spectroscopy

Experimental IR data for (4-Methylpyridin-3-yl)methanol is not currently available in public spectral databases. However, the expected characteristic absorption bands based on its functional groups are presented below.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3100 | Strong, Broad | O-H Stretch | Alcohol |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine) |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| 1600-1550 | Medium-Strong | C=C/C=N Stretch | Aromatic (Pyridine) |

| 1475-1425 | Medium | C-H Bend | Aliphatic (-CH₃, -CH₂) |

| 1200-1000 | Strong | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS)

An experimental mass spectrum with detailed fragmentation is not widely published. However, predicted data and the protonated molecule from an experimental synthesis are available.

Table 5: Mass Spectrometry Data

| m/z | Ion | Source |

| 124.0757 | [M+H]⁺ | Predicted[3] |

| 146.0576 | [M+Na]⁺ | Predicted[3] |

| 122.0611 | [M-H]⁻ | Predicted[3] |

| 123.0679 | [M]⁺ | Predicted[3] |

| 124 | [M+H]⁺ | Experimental (ESI)[2] |

Predicted Fragmentation Pathways:

The fragmentation of the molecular ion (m/z = 123) is expected to involve the loss of the hydroxyl group, the entire hydroxymethyl group, or cleavage of the pyridine ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of (4-Methylpyridin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

(4-Methylpyridin-3-yl)methanol

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (4-Methylpyridin-3-yl)methanol and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 45° pulse, 2-second relaxation delay, 1024 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

-

Identify the chemical shifts of the peaks in the ¹³C spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

(4-Methylpyridin-3-yl)methanol

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Grind 1-2 mg of (4-Methylpyridin-3-yl)methanol with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

(4-Methylpyridin-3-yl)methanol

-

Methanol or other suitable volatile solvent, HPLC grade

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

Procedure:

-

Sample Preparation: Prepare a dilute solution of (4-Methylpyridin-3-yl)methanol (approximately 1 mg/mL) in methanol.

-

GC Method:

-